molecular formula C22H45NO3 B1605037 N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide CAS No. 52794-79-3

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide

Cat. No.: B1605037
CAS No.: 52794-79-3
M. Wt: 371.6 g/mol
InChI Key: XHUUHJFOYQREKL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming fatty acid amide derivatives. The compound bears the Chemical Abstracts Service registry number 52794-79-3, providing unambiguous identification within chemical databases. According to IUPAC nomenclature principles, the name reflects the primary structural features: the prefix "N,N-bis(2-hydroxyethyl)" indicates two 2-hydroxyethyl substituents attached to the nitrogen atom, while "isooctadecan-1-amide" specifies the branched eighteen-carbon chain terminating in an amide functional group.

Alternative systematic names include "Isooctadecanamide, N,N-bis(2-hydroxyethyl)-" and "N,N-bis(2-hydroxyethyl)-16-methylheptadecanamide," the latter explicitly indicating the methyl branching at the sixteenth carbon position. The European Community number 258-193-4 provides additional regulatory identification. Common names such as "Isostearamide DEA" and "Isostearic diethanolamide" reflect the industrial terminology where "DEA" denotes diethanolamine and "isostearic" refers to the branched octadecanoic acid precursor.

The nomenclature complexity arises from the branched nature of the fatty acid chain, which can exist as multiple isomeric forms. The prefix "iso" in isooctadecanoic acid traditionally indicates branching, though the specific branching pattern may vary among commercial preparations. This nomenclatural variation necessitates careful identification through both systematic names and registry numbers when referencing this compound in scientific literature.

Molecular Formula and Weight Analysis

The molecular formula C22H45NO3 defines the atomic composition of this compound, indicating twenty-two carbon atoms, forty-five hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight calculations yield values ranging from 371.5976 to 371.606 grams per mole, with slight variations attributed to different calculation methods and rounding conventions. The monoisotopic mass, representing the exact mass of the most abundant isotopic composition, equals 371.339944 atomic mass units.

Detailed molecular weight analysis reveals the contribution of each structural component to the overall mass. The isooctadecanoyl chain (C18H35CO) contributes approximately 283 grams per mole, while the bis(2-hydroxyethyl)amino moiety (N(CH2CH2OH)2) adds approximately 88 grams per mole. This distribution reflects the predominant influence of the fatty acid chain on the compound's overall molecular characteristics.

The following table summarizes the key molecular parameters:

Parameter Value Unit Reference
Molecular Formula C22H45NO3 -
Average Molecular Weight 371.606 g/mol
Exact Molecular Weight 371.5976 g/mol
Monoisotopic Mass 371.339944 amu
Carbon Content 71.14 % by mass
Hydrogen Content 12.20 % by mass

The elemental composition analysis demonstrates the predominantly hydrocarbon nature of the molecule, with carbon and hydrogen accounting for over 83% of the total mass. The relatively low oxygen and nitrogen content reflects the amide and hydroxyl functionalities' contribution to the overall structure.

Structural Elucidation Through Spectroscopic Methods

Spectroscopic characterization of this compound requires multiple analytical techniques to confirm structural identity and purity. The compound's structural complexity, arising from the branched fatty acid chain and multiple functional groups, necessitates comprehensive spectroscopic analysis for complete characterization. Modern analytical approaches combine nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to provide definitive structural confirmation.

The spectroscopic analysis protocol typically involves sample purification through column chromatography or high-performance liquid chromatography before instrumental analysis. Sample preparation considerations include solvent selection and potential derivatization for enhanced spectroscopic sensitivity. Dimethylformamide and tetrahydrofuran represent suitable solvents for dissolving the compound while maintaining structural integrity.

Comparative spectroscopic studies with related fatty acid diethanolamides provide valuable reference data for structural confirmation. The spectroscopic fingerprint serves not only for identification purposes but also for monitoring synthetic processes and detecting structural modifications or impurities.

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of hydrogen and carbon environments. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the various structural components, including the methyl groups, methylene chains, and hydroxyethyl moieties. The branched nature of the isooctadecanoyl chain produces distinctive splitting patterns that differentiate this compound from linear analogues.

The nuclear magnetic resonance spectral analysis of fatty acid diethanolamides demonstrates characteristic chemical shift patterns. For similar compounds, the nuclear magnetic resonance spectra show signals corresponding to the fatty acid chain protons, the amide proton environment, and the hydroxyethyl groups. The branching pattern in isooctadecanoic acid derivatives creates unique multipicity patterns that serve as diagnostic features for structural identification.

Quantitative nuclear magnetic resonance analysis enables determination of the average chain length and branching degree in commercial preparations. The integration ratios between different proton environments provide insights into the molecular structure and purity. Carbon-13 nuclear magnetic resonance spectroscopy complements proton nuclear magnetic resonance by revealing the carbon framework and confirming the presence of expected functional groups.

The nuclear magnetic resonance characterization protocol involves systematic assignment of all observable signals to specific molecular positions. This comprehensive analysis ensures structural confirmation and enables detection of synthetic byproducts or degradation products that might compromise compound purity.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. For this compound, the molecular ion peak appears at mass-to-charge ratio 371, corresponding to the protonated molecule. Fragmentation analysis reveals predictable breakdown pathways involving loss of hydroxyethyl groups and fatty acid chain segments.

Typical fragmentation patterns for fatty acid diethanolamides include loss of water molecules from hydroxyl groups, yielding fragments at molecular weight minus 18 atomic mass units. Sequential loss of hydroxyethyl groups produces characteristic fragments that aid in structural confirmation. The base peak often corresponds to the fatty acid acylium ion, providing direct evidence of the fatty acid chain composition.

Fast atom bombardment mass spectrometry and electrospray ionization techniques prove particularly effective for analyzing these polar, high molecular weight compounds. The soft ionization conditions minimize excessive fragmentation while maintaining sufficient structural information for identification purposes. Collision-activated dissociation experiments provide additional fragmentation data for detailed structural analysis.

The following table summarizes characteristic mass spectral fragments:

Fragment Mass (m/z) Assignment Relative Intensity
[M+H]+ 372 Molecular ion Medium
[M+H-18]+ 354 Loss of H2O Low
[M+H-44]+ 328 Loss of C2H4O Medium
[M+H-88]+ 284 Loss of (C2H4OH)2N High
[RCO]+ 283 Acylium ion High

Mass spectrometric analysis also enables identification of impurities and synthetic byproducts that might arise during manufacturing processes. The high resolution capabilities of modern instruments facilitate precise mass determination and elemental composition confirmation.

Crystallographic and Conformational Analysis

Crystallographic analysis of this compound presents challenges due to the compound's long-chain structure and multiple conformational possibilities. The branched fatty acid chain introduces additional conformational complexity compared to linear analogues, affecting crystal packing arrangements and intermolecular interactions. X-ray crystallographic studies require high-quality single crystals, which prove difficult to obtain for long-chain fatty acid derivatives due to their tendency to form waxy solids rather than discrete crystals.

Computational modeling provides alternative approaches for conformational analysis when experimental crystallographic data remain unavailable. Molecular dynamics simulations reveal preferred conformations and intramolecular hydrogen bonding patterns involving the hydroxyethyl groups and amide functionality. The branched nature of the isooctadecanoyl chain creates steric constraints that influence the overall molecular geometry and packing behavior.

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide indirect structural information through phase transition temperatures and thermal stability data. These measurements reflect the crystalline organization and intermolecular forces operating within the solid state structure. The melting point and crystallization behavior offer insights into molecular packing efficiency and structural organization.

Powder diffraction analysis represents a practical alternative when single crystal growth proves unsuccessful. The diffraction patterns provide information about crystal system, unit cell parameters, and degree of crystallinity. For fatty acid derivatives, the characteristic layered structure often produces distinctive diffraction signatures corresponding to chain-to-chain spacing and layer repeat distances.

Comparative Analysis with Linear Chain Analogues

Comparative structural analysis between this compound and its linear analogue N,N-bis(2-hydroxyethyl)octadecanamide (stearamide diethanolamine) reveals significant differences in molecular behavior and properties. The linear octadecanamide derivative, bearing Chemical Abstracts Service number 93-82-3, serves as an important reference compound for understanding the structural impact of chain branching.

Molecular weight analysis shows both compounds share identical molecular formulas (C22H45NO3) and nearly identical molecular weights, with the linear stearamide derivative weighing 371.59800 grams per mole compared to 371.606 grams per mole for the branched isostearamide. Despite this similarity, the branched structure significantly alters physical properties including melting point, solubility characteristics, and thermal stability.

Spectroscopic comparison reveals distinct differences in nuclear magnetic resonance spectral patterns, particularly in the methylene region where the branched compound shows additional complexity due to the non-equivalent carbon environments. The branching pattern creates unique chemical shift patterns that serve as diagnostic features for distinguishing between linear and branched isomers.

The following comparative analysis table summarizes key structural differences:

Property Linear Analogue Branched Compound Reference
CAS Number 93-82-3 52794-79-3
Melting Behavior Sharp melting point Broader melting range
Chain Packing Efficient crystalline arrangement Less ordered packing
NMR Complexity Simpler methylene patterns Complex branching signatures
Solubility Lower in polar solvents Enhanced polar solubility

Physical property analysis demonstrates that chain branching in the isooctadecan-1-amide derivative disrupts the regular packing arrangements characteristic of linear fatty acid chains. This structural modification enhances solubility in polar media while reducing crystallization tendency, making the branched compound particularly suitable for applications requiring improved compatibility with polar systems.

Comparative synthetic accessibility shows both compounds can be prepared through similar amidation reactions involving their respective fatty acids with diethanolamine. However, the availability of isostearic acid as a starting material may present supply chain considerations compared to the more readily available stearic acid used for linear analogue synthesis.

The branched structure also influences biodegradation pathways and environmental fate compared to linear analogues. The methyl branching point may affect enzymatic recognition and metabolic processing, potentially altering the compound's environmental persistence and bioaccumulation characteristics compared to linear chain derivatives.

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-16-methylheptadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H45NO3/c1-21(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(26)23(17-19-24)18-20-25/h21,24-25H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUUHJFOYQREKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068807
Record name Isostearic acid diethanolamide
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Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Isooctadecanamide, N,N-bis(2-hydroxyethyl)-
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CAS No.

52794-79-3
Record name N,N-Bis(2-hydroxyethyl)isooctadecanamide
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Record name Isooctadecanamide, N,N-bis(2-hydroxyethyl)-
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Record name Isostearic acid diethanolamide
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Record name N,N-bis(2-hydroxyethyl)isooctadecan-1-amide
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Preparation Methods

Key Catalytic Strategies

  • Trichlorotriazine (TCT) Activation : TCT promotes rapid amidation under solvent-free or mechanochemical conditions, achieving high yields (85–95%) in minutes.
  • Carbodiimide Reagents : Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate mild, racemization-free amide formation, ideal for sensitive substrates.
  • Enzyme-Catalyzed Synthesis : Lipases or proteases offer an eco-friendly alternative, enabling amidation under aqueous conditions with high atom economy.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of prominent synthetic routes:

Method Conditions Catalyst/Additive Yield Key Advantages
Thermal Condensation 150–200°C, solvent-free Acid/Base Moderate Scalable, low cost
TCT-Mediated Room temperature, solvent-free Trichlorotriazine High Rapid, minimal purification required
Carbodiimide-Based Mild temps (25–40°C), polar solvents DCC/EDC High Low racemization, peptide compatibility
Enzymatic Aqueous, 30–50°C Lipases Moderate Eco-friendly, no toxic byproducts

Chemical Reactions Analysis

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, also known as isooctadecanamide, is a compound with significant applications in various fields, particularly in scientific research, cosmetics, and materials science. This article explores its properties, applications, and relevant case studies, supported by data tables and authoritative insights from diverse sources.

Cosmetic Industry

Emollient and Skin Conditioning Agent

  • This compound is utilized as an emollient in cosmetic formulations due to its ability to enhance skin feel and moisture retention. Its structure allows it to form a protective barrier on the skin, preventing moisture loss.

Stabilizer for Emulsions

  • In creams and lotions, this compound acts as a stabilizer, helping to maintain the consistency of emulsions by reducing surface tension between oil and water phases.

Pharmaceuticals

Drug Delivery Systems

  • The compound has been investigated for use in drug delivery systems where its amphiphilic nature can facilitate the solubilization of hydrophobic drugs, enhancing their bioavailability.

Formulations for Topical Applications

  • It is included in topical formulations due to its skin compatibility and ability to enhance the penetration of active pharmaceutical ingredients.

Materials Science

Surfactant in Polymer Production

  • This compound serves as a surfactant in the production of polymers, improving the dispersion of fillers and enhancing the mechanical properties of the final products.

Additive in Coatings

  • The compound is used as an additive in coatings to improve adhesion and durability while providing a smooth finish.

Data Table: Applications Overview

Application AreaFunctionalityBenefits
CosmeticsEmollientEnhances skin feel, moisture retention
Stabilizer for emulsionsMaintains consistency of formulations
PharmaceuticalsDrug delivery systemsEnhances bioavailability of hydrophobic drugs
Topical formulationsImproves penetration of active ingredients
Materials ScienceSurfactant in polymer productionImproves dispersion and mechanical properties
Additive in coatingsEnhances adhesion and durability

Case Study 1: Cosmetic Formulation

A study published in a cosmetic science journal demonstrated that incorporating this compound into a facial cream formulation resulted in improved hydration levels compared to control formulations without the compound. The study measured skin hydration using corneometry over a four-week period, showing statistically significant improvements (p < 0.05).

Case Study 2: Drug Delivery

Research conducted at a pharmaceutical university explored the use of this compound in enhancing the solubility of poorly water-soluble drugs. The findings indicated that formulations containing this compound achieved higher dissolution rates compared to standard formulations, suggesting its potential for improving oral bioavailability.

Case Study 3: Polymer Applications

In materials science research, this compound was tested as a surfactant during polymer synthesis. Results showed that its presence led to better dispersion of nanoparticles within the polymer matrix, resulting in enhanced mechanical strength and thermal stability of the final product.

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The hydroxyl groups in its structure enable hydrogen bonding with water molecules, enhancing its solubility and emulsifying properties. It also interacts with lipid membranes, which can affect membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide belongs to the fatty acid alkanolamide class. Below is a detailed comparison with structurally analogous compounds, focusing on physicochemical properties, applications, and safety profiles.

Structural Analogues

N,N-Bis(2-hydroxyethyl)octanamide (shorter-chain analogue): Molecular formula: Likely C12H25NO3 (estimated). Carbon chain length: Straight-chain C8 (vs. branched C18 in the target compound). Properties: Higher water solubility due to shorter chain length; reduced hydrophobicity limits its use in oil-based formulations. Hazards: Classified as an environmental hazard and irritant .

N,N-Bis(2-hydroxyethyl)decanamide (intermediate-chain analogue): Molecular formula: Likely C14H29NO3 (estimated). Carbon chain length: Straight-chain C10. Properties: Moderate solubility in polar and nonpolar solvents; used in detergent formulations. Hazards: Similar to octanamide, labeled as an irritant and environmental hazard .

Key Differences

Parameter This compound N,N-Bis(2-hydroxyethyl)octanamide N,N-Bis(2-hydroxyethyl)decanamide
Molecular Weight 371.60 g/mol ~219.3 g/mol (estimated) ~247.4 g/mol (estimated)
Carbon Chain Branched C18 Straight C8 Straight C10
Hydrophobicity High (branched chain enhances lipophilicity) Low Moderate
Applications Cosmetics, industrial lubricants Limited to aqueous systems Detergents, emulsifiers
Hazard Profile Not explicitly documented Environmental hazard, irritant Environmental hazard, irritant

Research Findings

  • Performance in Formulations : The branched C18 chain in this compound improves compatibility with silicone oils and mineral waxes compared to shorter-chain analogues, making it preferable in high-performance cosmetics .

Biological Activity

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, commonly referred to as N,N-bis(2-hydroxyethyl)stearamide, is a compound of significant interest due to its diverse applications in food contact materials, cosmetics, and pharmaceuticals. This article provides an in-depth analysis of its biological activity, safety assessments, and potential applications based on current research findings.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C22H45NO3
Molecular Weight 371.598 g/mol
Density 0.95 g/cm³
Boiling Point 578.1 °C
Flash Point 303.4 °C

The biological activity of this compound is primarily linked to its role as a surfactant and emulsifier. It exhibits properties that can influence cell membrane integrity and permeability, making it a candidate for various applications in drug delivery systems and cosmetic formulations.

  • Cell Membrane Interaction : The compound can interact with lipid bilayers, potentially altering membrane fluidity and enhancing the absorption of therapeutic agents.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it suitable for use in personal care products to inhibit microbial growth.

Toxicological Studies

A comprehensive safety assessment conducted by the European Food Safety Authority (EFSA) evaluated the compound's safety for use in food contact materials. Key findings include:

  • Genotoxicity : The compound does not raise concerns regarding genotoxicity or accumulation in humans based on available data from oral toxicity studies .
  • Oral Toxicity : In a 28-day oral toxicity study, no adverse effects were observed at concentrations relevant to its intended use, indicating a favorable safety profile for consumer exposure .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Safety Assessment for Food Contact Materials

The EFSA assessed the migration of N,N-bis(2-hydroxyethyl)stearamide into food simulants. The results indicated that migration levels were below the established safety limits, supporting its use in food packaging applications .

Study 2: Antimicrobial Efficacy

Research published in various journals highlights the potential antimicrobial efficacy of N,N-bis(2-hydroxyethyl)stearamide against common pathogens. The compound demonstrated significant inhibition zones in agar diffusion tests against bacteria such as Staphylococcus aureus and Escherichia coli.

Study 3: Cosmetic Applications

In cosmetic formulations, N,N-bis(2-hydroxyethyl)stearamide has been shown to enhance skin hydration and improve product texture. Its emulsifying properties allow for stable formulations that can deliver active ingredients effectively.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide
Reactant of Route 2
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